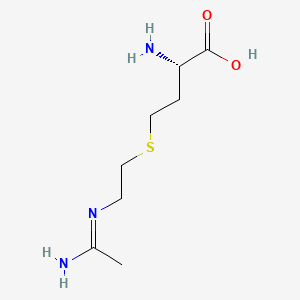
Fenoxycarb
Descripción general
Descripción
Fenoxycarb es un regulador del crecimiento de insectos del tipo carbamato ampliamente utilizado en la agricultura y el control de plagas. Es conocido por su baja toxicidad para los organismos no objetivo como las abejas, las aves y los humanos, pero es tóxico para los peces. A diferencia de otros insecticidas carbamatos, this compound no actúa sobre el sistema nervioso. En cambio, imita la hormona juvenil, evitando que los insectos inmaduros alcancen la madurez .
Aplicaciones Científicas De Investigación
Fenoxycarb tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la química del carbamato y sus interacciones con varios reactivos.
Biología: Se utiliza en estudios sobre fisiología y desarrollo de insectos debido a su papel como análogo de la hormona juvenil.
Mecanismo De Acción
Fenoxycarb ejerce sus efectos imitando la acción de la hormona juvenil en los insectos. Esta hormona es crucial para regular el crecimiento y el desarrollo en los insectos. Al imitar la hormona juvenil, this compound interrumpe el proceso de desarrollo normal, evitando que las larvas maduren hasta convertirse en adultos. Esto lleva a la muerte de los insectos inmaduros y controla eficazmente las poblaciones de plagas .
Compuestos similares:
Metopreno: Otro análogo de la hormona juvenil utilizado en el control de plagas.
Piriproxifeno: Un imitador de la hormona juvenil con aplicaciones similares.
Comparación:
Singularidad: this compound es único en su estructura específica y modo de acción. Si bien el metopreno y el piriproxifeno también imitan la hormona juvenil, la estructura química de this compound permite diferentes dinámicas de interacción con los receptores hormonales de los insectos.
Eficacia: This compound es particularmente eficaz contra un amplio espectro de plagas y es conocido por su estabilidad en diversas condiciones ambientales
Las propiedades únicas y la amplia aplicabilidad de this compound lo convierten en una herramienta valiosa en el manejo de plagas y la investigación científica.
Análisis Bioquímico
Biochemical Properties
Fenoxycarb plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the juvenile hormone receptors in insects, binding to these receptors and mimicking the natural juvenile hormone. This interaction disrupts the normal hormonal balance, leading to the inhibition of metamorphosis and reproduction. This compound also affects the synthesis of proteins, lipids, and carbohydrates in the gonads of treated insects, leading to a quantitative depletion of these biomolecules .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In insects, this compound disrupts the normal development of ovarian tissue, reducing the number of oocytes and oogonia. It also causes degeneration of ovarian follicle cells, malformed egg chambers, and defective vitellogenesis. These cellular effects result in reduced fertility and impaired reproductive capabilities .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with juvenile hormone receptors. By mimicking the natural juvenile hormone, this compound prevents the normal progression of metamorphosis in insects. It inhibits the activity of enzymes involved in the synthesis of proteins, lipids, and carbohydrates, leading to a disruption in the normal biochemical processes. This compound also affects gene expression by altering the transcription of genes involved in development and reproduction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound-treated insects exhibit reduced pulsating movements, tumour-like bulbous masses, and hypertrophy in the germarium region over time. These long-term effects indicate that this compound can have lasting impacts on the development and reproduction of treated insects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At sublethal doses, this compound can effectively disrupt the development and reproduction of insects without causing immediate toxicity. At higher doses, this compound can lead to toxic or adverse effects, including significant morphological and physiological changes. These threshold effects highlight the importance of careful dosage management in the application of this compound as an insecticide .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate the synthesis and degradation of biomolecules. It affects metabolic flux by altering the levels of metabolites involved in protein, lipid, and carbohydrate synthesis. This compound’s impact on these metabolic pathways can lead to a disruption in the normal biochemical processes, affecting the overall development and reproduction of treated insects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of this compound within specific cellular compartments. The distribution of this compound within the tissues can affect its overall efficacy and impact on the target organisms .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cells, leading to the disruption of normal biochemical processes and developmental pathways .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Fenoxycarb se sintetiza a través de un proceso de varios pasos:
Paso 1: Reacción de ciclohexilamina con cloroformato de etilo para producir N-cloroetil carbamato.
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero está optimizada para la fabricación a gran escala. Esto implica el control preciso de las condiciones de reacción como la temperatura, la presión y el uso de catalizadores para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Tipos de reacciones: Fenoxycarb experimenta varios tipos de reacciones químicas, que incluyen:
Hidrólisis: En presencia de agua, this compound puede hidrolizarse para formar 4-fenoxifenol y carbamato de etilo.
Oxidación: this compound puede oxidarse en condiciones específicas para formar varios productos de oxidación.
Reactivos y condiciones comunes:
Hidrólisis: Por lo general, ocurre en condiciones ácidas o básicas.
Oxidación: Requiere agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Productos principales:
Productos de hidrólisis: 4-fenoxifenol y carbamato de etilo.
Productos de oxidación: Diversos derivados oxidados según las condiciones y los reactivos utilizados.
Comparación Con Compuestos Similares
Methoprene: Another juvenile hormone analog used in pest control.
Pyriproxyfen: A juvenile hormone mimic with similar applications.
Comparison:
Uniqueness: Fenoxycarb is unique in its specific structure and mode of action. While Methoprene and Pyriproxyfen also mimic juvenile hormone, this compound’s chemical structure allows for different interaction dynamics with insect hormone receptors.
Effectiveness: this compound is particularly effective against a broad spectrum of pests and is known for its stability under various environmental conditions
This compound’s unique properties and broad applicability make it a valuable tool in pest management and scientific research.
Propiedades
IUPAC Name |
ethyl N-[2-(4-phenoxyphenoxy)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-2-20-17(19)18-12-13-21-14-8-10-16(11-9-14)22-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUFTIJOISQSKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCOC1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Record name | FENOXYCARB | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18150 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7032393 | |
| Record name | Fenoxycarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7032393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Fenoxycarb is a white crystalline solid. Selective insecticide., Colorless to white solid; [HSDB] | |
| Record name | FENOXYCARB | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18150 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Fenoxycarb | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5283 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
224 °C (435 °F) | |
| Record name | Fenoxycarb | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6635 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 6.00 mg/L at 20 °C, Soluble in organic solvents; slightly soluble in hexane, In water, 5.76 ppm at 23 °C, In ethanol 510, acetone 770, toluene 630, n-hexane 5.3, n-octanol 130 (all in g/L, 25 °C) | |
| Record name | Fenoxycarb | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6635 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.23 at 20 °C | |
| Record name | Fenoxycarb | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6635 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000001 [mmHg], 6.5X10-9 mm Hg at 25 °C (8.67X10-4 mPa) | |
| Record name | Fenoxycarb | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5283 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Fenoxycarb | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6635 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Fenoxycarb is an insecticide (or growth regulator) that disrupts the development of the pest. Fenoxycarb has an insect-specific mode of action exhibiting strong juvenile hormone activity. It inhibits metamorphosis to the adult stage, induces interference with the molting of early instar larvae, and produces certain ovicide and delayed larvicide adulticide effects in various insect species. ... | |
| Record name | Fenoxycarb | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6635 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from petroleum ether, Colorless to white crystals | |
CAS No. |
72490-01-8, 79127-80-3 | |
| Record name | FENOXYCARB | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18150 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Fenoxycarb | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72490-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenoxycarb [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072490018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenoxycarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7032393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl [2-(4-phenoxyphenoxy)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.702 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ethyl 2-(4-phenoxyphenoxy)ethylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENOXYCARB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JEN0LSV1G9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Fenoxycarb | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6635 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
53-54 °C | |
| Record name | Fenoxycarb | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6635 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does fenoxycarb exert its effects on insects?
A1: this compound is a juvenile hormone analog (JHA) that mimics the action of natural juvenile hormones (JH). [, ] It disrupts the insect endocrine system by binding to JH receptors, leading to various developmental and reproductive abnormalities. [, , , ]
Q2: What are the specific downstream effects of this compound on insect development?
A2: this compound can induce a range of developmental abnormalities, including:
- Inhibition of metamorphosis: Prevents larvae from transitioning into pupae, leading to prolonged larval stages or the formation of larval-pupal intermediates. [, , , , , , , ]
- Deformed adults: Emergence of adults with malformed wings, exoskeletons, or reproductive organs. [, , , , , ]
- Overaging: Larvae may undergo supernumerary molts, exceeding the normal number of molts for their species. [, ]
Q3: How does this compound impact insect reproduction?
A3: this compound disrupts reproduction through several mechanisms:
- Reduced fecundity: Treated females may lay fewer eggs, or the eggs may be non-viable. [, , , , , ]
- Inhibited egg hatch: this compound can directly impact egg viability, preventing hatching even when applied to eggs laid by untreated females. [, , , ]
- Sterility in offspring: Treatment of either parent can lead to sterility in subsequent generations. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C17H19NO4 and a molecular weight of 301.34 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A5: While specific spectroscopic data is not detailed in the provided research, analytical techniques like high-performance liquid chromatography (HPLC) [] and gas chromatography-mass spectrometry (GC-MS) [] have been used for its characterization and quantification.
Q6: How does this compound perform in different formulations?
A6: this compound has been successfully formulated in various ways, including baits [, , ], topical applications [, , , , , , , , , ], and surface treatments. [, ] Its efficacy and stability may vary depending on the specific formulation and environmental conditions.
Q7: What is the residual activity of this compound?
A7: this compound exhibits residual activity for several weeks after application, which can contribute to its long-term control of insect populations. [, ] The duration of its efficacy depends on factors like formulation, application rate, and environmental conditions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















